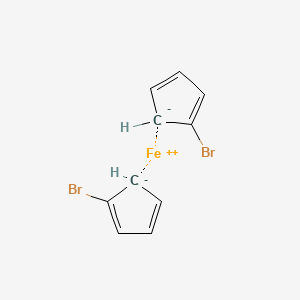

1,1'Dibromoferrocene

Description

Significance of Ferrocene (B1249389) Derivatives in Contemporary Organometallic Chemistry

Ferrocene and its derivatives are cornerstone compounds in modern organometallic chemistry, with their influence extending to catalysis, materials science, and medicinal chemistry. numberanalytics.comnih.govsigmaaldrich.com Their exceptional thermal and photochemical stability, coupled with a predictable and reversible Fe(II)/Fe(III) redox couple, makes them ideal scaffolds for a multitude of applications. nih.gov

In the realm of catalysis , chiral ferrocene derivatives are instrumental as ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. numberanalytics.com They are also employed in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to the synthesis of complex organic molecules. numberanalytics.com The ability of ferrocene-based catalysts to enhance reaction rates and selectivity is highly valued in industrial chemical processes. chemimpex.com

Materials science has also been significantly impacted by ferrocene chemistry. Ferrocene-containing polymers and liquid crystals exhibit unique electronic and magnetic properties. nih.gov The incorporation of ferrocene units into polymer backbones can enhance electrical conductivity, leading to the development of advanced materials for electronics and sensors. chemimpex.com Furthermore, ferrocene's reversible redox behavior makes it a promising candidate for electrode materials in redox flow batteries. nih.gov

The biomedical field has witnessed a surge in the exploration of ferrocene derivatives for their therapeutic potential. researchgate.net Their stability in biological media, lipophilicity, and low toxicity make them attractive candidates for drug design. researchgate.net Ferrocene-containing compounds have shown promise as anticancer, antimalarial, and antimicrobial agents. nih.govresearchgate.netbiomedpharmajournal.org

Strategic Position of 1,1'-Dibromoferrocene as a Key Synthetic Intermediate in Organometallic Synthesis

Among the myriad of ferrocene derivatives, 1,1'-Dibromoferrocene stands out as a particularly versatile and crucial synthetic intermediate. ontosight.aichemimpex.com This symmetrical compound, featuring a bromine atom on each cyclopentadienyl (B1206354) ring, serves as a gateway to a vast number of 1,1'-disubstituted ferrocenes. ontosight.airesearchgate.net

The strategic importance of 1,1'-dibromoferrocene lies in the reactivity of its carbon-bromine bonds. The bromine atoms can be readily substituted with a wide range of functional groups through various synthetic methodologies. ontosight.ai This allows for the systematic and controlled introduction of different substituents onto the ferrocene core, enabling the fine-tuning of its electronic and steric properties for specific applications.

A key reaction of 1,1'-dibromoferrocene is its conversion to 1,1'-dilithioferrocene via a halogen-lithium exchange reaction with reagents like n-butyllithium. dtic.mil This lithiated intermediate is highly reactive and serves as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. dtic.mil For instance, it can be reacted with various electrophiles to introduce phosphine (B1218219), arsine, or other donor groups, leading to the synthesis of important ligands for catalysis. researchgate.net

Furthermore, 1,1'-dibromoferrocene is a key precursor in palladium-catalyzed cross-coupling reactions. torontomu.ca These reactions, including the Suzuki, Negishi, and Sonogashira couplings, allow for the formation of C-C bonds, enabling the synthesis of aryl-, vinyl-, and alkynyl-substituted ferrocenes. torontomu.ca These products are of significant interest for applications in materials science and as building blocks for more complex molecular architectures.

The ability to transform 1,1'-dibromoferrocene into a wide array of other functionalized ferrocenes underscores its central role in organometallic synthesis. researchgate.netacs.org Its accessibility and the predictability of its reactions make it an indispensable tool for chemists seeking to design and synthesize novel ferrocene-based molecules with tailored properties for a diverse range of applications. chemimpex.comresearchgate.net

Research Findings on 1,1'-Dibromoferrocene

Recent research has further solidified the importance of 1,1'-dibromoferrocene as a foundational molecule in organometallic chemistry. Studies have focused on expanding its synthetic utility and exploring the properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 1293-65-8 | chemimpex.com |

| Molecular Formula | C10H8Br2Fe | ontosight.ai |

| Molecular Weight | 343.83 g/mol | chemimpex.com |

| Appearance | Orange or brown crystalline powder | chemimpex.com |

| Melting Point | 52 - 56 °C | chemimpex.com |

This table presents key physical and chemical properties of 1,1'-Dibromoferrocene.

One significant area of investigation has been the development of more efficient and environmentally friendly methods for the synthesis of 1,1'-dibromoferrocene itself. A notable method involves the reaction of 1,1'-bis(tri-n-butylstannyl)ferrocene with bromine in dichloromethane (B109758), which proceeds as a self-indicating titration. nih.gov This approach offers a clean and high-yielding route to the desired product. nih.gov

The conversion of 1,1'-dibromoferrocene to other isomers, such as 1,2-dibromoferrocene, has also been a subject of intense research. researchgate.net This isomerization, often referred to as the "ferrocene-chemist's dream reaction," opens up pathways to a wider range of 1,2-disubstituted ferrocenes, which are valuable precursors for specialized ligands and materials. researchgate.net

Furthermore, the clean, room-temperature synthesis of 2,2′-dilithio-1,1′-dibromoferrocene from 1,1′-dibromoferrocene has been reported. acs.org Quenching this dilithium (B8592608) compound with various electrophiles facilitates the synthesis of 2,2′-disubstituted-1,1′-dibromoferrocenes, including 1,1′,2,2′-tetrabromoferrocene, in high yields. acs.org This iterative approach provides a synthetic route to multiply substituted ferrocenes, which are expected to play a significant role in the development of new materials and catalysts. acs.org

The versatility of 1,1'-dibromoferrocene is further highlighted by its use in the synthesis of planar-chiral C2-symmetrical dibromoferrocene derivatives. usask.ca These chiral building blocks are crucial for the preparation of specialized ligands used in asymmetric catalysis. usask.ca

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H8Br2Fe |

|---|---|

Molecular Weight |

343.82 g/mol |

IUPAC Name |

1-bromocyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |

InChI Key |

ANUJXWUVZHMJDL-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1Br.[CH-]1C=CC=C1Br.[Fe+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dibromoferrocene and Its Polyhalogenated Analogues

Regioselective Bromination Approaches

Regioselectivity is a key challenge in the functionalization of the cyclopentadienyl (B1206354) rings of ferrocene (B1249389). Modern synthetic methods have enabled precise control over the position of bromination, leading to the efficient synthesis of specifically substituted bromoferrocenes.

Halogenation of Stannylferrocene Precursors and Self-Indicating Titration Methods

A straightforward and efficient method for the preparation of bromoferrocenes involves the reaction of stannylferrocene precursors with elemental bromine. nih.govresearchgate.netnih.gov The reaction of 1,1'-bis(tri-n-butylstannyl)ferrocene with bromine in dichloromethane (B109758) provides a clean and rapid route to 1,1'-dibromoferrocene. nih.gov

This process can be conducted as a self-indicating titration. nih.govresearchgate.net Upon the addition of a bromine solution to the stannylferrocene in dichloromethane, a transient deep green-to-black color appears locally, indicating a momentary oxidation of the ferrocene core. This color dissipates within seconds with efficient stirring as the bromine reacts with the tin-carbon bond. nih.gov The disappearance of this color serves as an endpoint indicator, preventing over-bromination and the formation of ferrocenium (B1229745) salts. This method is noted for its simplicity, speed, and high fidelity, with minimal halide scrambling. nih.gov

| Precursor | Reagent | Solvent | Method | Product |

| 1,1'-Bis(tri-n-butylstannyl)ferrocene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Self-indicating titration | 1,1'-Dibromoferrocene |

Ortho-Lithiation and Subsequent Bromination Strategies

Ortho-lithiation, also referred to as α-halide assisted lithiation, is a powerful technique for the regioselective introduction of substituents adjacent to an existing halogen atom on the ferrocene cyclopentadienyl ring. acs.orgresearchgate.net This strategy typically employs a strong, sterically hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate the position ortho to a bromine atom. acs.orgthieme-connect.com

The treatment of bromoferrocene (B1143443) or 1,1'-dibromoferrocene with LiTMP at low temperatures, such as -78 °C, followed by quenching with an electrophilic bromine source, leads to the formation of more highly substituted bromoferrocenes. acs.orgthieme-connect.com This method has been successfully used to convert 1,1'-dibromoferrocene into 1,2-dibromoferrocene in high yield. researchgate.net The choice of the base and the reaction conditions are critical to prevent unwanted side reactions, such as halogen scrambling. acs.org

| Starting Material | Base | Electrophile | Product |

| Bromoferrocene | LiTMP | N,N-Dimethylformamide (DMF) | 1-Bromo-2-formylferrocene |

| 1,1'-Dibromoferrocene | LiTMP | 1,2-Dibromohexafluoropropane | 1,1',2,2'-Tetrabromoferrocene |

Directed Metalation Group (DMG) Assisted Bromination in Ferrocene Systems

Directed metalation is a versatile strategy that utilizes a functional group on the ferrocene scaffold to direct a metalating agent, typically an organolithium reagent, to a specific ortho-position. researchgate.netsemanticscholar.org The directing metalation group (DMG) coordinates to the lithium reagent, facilitating deprotonation at the adjacent carbon atom. researchgate.netsemanticscholar.org

In ferrocene chemistry, various functional groups can act as DMGs, including amides, sulfonyls, and ethers. researchgate.netresearchgate.net For instance, the N,N,N',N'-tetraisopropylferrocenedicarboxamide has been used as a substrate for sparteine-mediated stereoselective directed ortho-metalation, demonstrating the utility of amide groups as DMGs in the ferrocene system. researchgate.net Subsequent reaction of the ortho-lithiated intermediate with a bromine source would introduce a bromine atom at the directed position. The strength of the DMG influences the efficiency and regioselectivity of the metalation. semanticscholar.org

| DMG Category | Example DMG |

| Strong | -CONR₂, -SO₂NR₂ |

| Moderate | -OR, -NR₂ |

| Weak | -CH₂OH |

Iterative Functionalization Pathways

Building upon the regioselective methods described above, iterative functionalization pathways allow for the systematic construction of polyhalogenated ferrocene scaffolds and the selective synthesis of asymmetrically substituted derivatives.

Synthesis of Polybrominated Ferrocene Scaffolds (e.g., 1,1',2,2'-Tetrabromoferrocene, 1,1',2,2',3,3'-Hexabromoferrocene)

An iterative approach starting from 1,1'-dibromoferrocene provides a high-yield route to polybrominated ferrocenes. researchgate.netbangor.ac.uk The first step involves the dilithiation of 1,1'-dibromoferrocene at the 2 and 2' positions using a strong base, which cleanly forms 2,2'-dilithio-1,1'-dibromoferrocene at room temperature. researchgate.netbangor.ac.uk

Quenching this dilithiated intermediate with an electrophilic bromine source, such as 1,2-dibromohexafluoropropane, yields 1,1',2,2'-tetrabromoferrocene in high yield. researchgate.netbangor.ac.uk This process can be repeated; the dilithiation of 1,1',2,2'-tetrabromoferrocene at the 3 and 3' positions, followed by bromination, furnishes 1,1',2,2',3,3'-hexabromoferrocene. researchgate.netbangor.ac.uk This stepwise addition of bromine atoms in pairs allows for the controlled synthesis of highly brominated ferrocenes. bangor.ac.uk

| Starting Ferrocene | Key Intermediate | Product |

| 1,1'-Dibromoferrocene | 2,2'-Dilithio-1,1'-dibromoferrocene | 1,1',2,2'-Tetrabromoferrocene |

| 1,1',2,2'-Tetrabromoferrocene | 3,3'-Dilithio-1,1',2,2'-tetrabromoferrocene | 1,1',2,2',3,3'-Hexabromoferrocene |

Selective Substitution for Asymmetric 1,1'-Dibromoferrocene Derivatives

The synthesis of unsymmetrical 1,1'-disubstituted ferrocenes is of significant interest for applications in catalysis and materials science. A convenient method for achieving this involves the selective monolithiation of the readily available 1,1'-dibromoferrocene. researchgate.net By carefully controlling the stoichiometry of the organolithium reagent, it is possible to achieve monolithiation, where only one of the cyclopentadienyl rings is lithiated.

This monolithiated intermediate can then be reacted with a desired electrophile to introduce a new functional group on one ring, leaving the bromo substituent on the other ring untouched. This bromine can then be subjected to a subsequent functionalization, leading to the formation of an asymmetrically substituted 1,1'-ferrocene derivative. This approach provides a versatile platform for the synthesis of a wide range of chiral and unsymmetrical ferrocenyl ligands. researchgate.net

Isomerization Reactions and Stereochemical Control

The strategic functionalization of the ferrocene scaffold is a cornerstone of modern organometallic chemistry, enabling the synthesis of molecules with tailored electronic and steric properties. Within the realm of halogenated ferrocenes, isomerization reactions and the control of stereochemistry are of paramount importance for accessing specific isomers and stereoisomers of polybrominated derivatives. These compounds serve as versatile precursors for a wide array of more complex ferrocene-based structures.

Mechanistic Investigations of 1,1'- to 1,2'-Dibromoferrocene Conversion

A significant development in the chemistry of brominated ferrocenes is the unusual and synthetically valuable isomerization of the readily accessible 1,1'-dibromoferrocene to the 1,2-dibromoferrocene isomer. mdpi.com This conversion provides a practical route to 1,2-disubstituted ferrocenes, which are important building blocks for various ligands and materials. mdpi.com

The key transformation involves a sequence of lithiation followed by bromination. mdpi.com Mechanistic studies suggest a process that begins with the lithiation of 1,1'-dibromoferrocene using a strong, sterically hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). mdpi.com This is followed by a bromination step. It is proposed that bromoferrocene is a likely intermediate in this reaction pathway. mdpi.com

An alternative approach to achieving 1,2-dibromoferrocene involves the ortho-lithiation of bromoferrocene, followed by a transmetallation reaction with zinc dichloride, and subsequent bromination. mdpi.com This method further underscores the importance of directed metalation reactions in selectively functionalizing the ferrocene core.

The table below summarizes a key method for the conversion of 1,1'-dibromoferrocene to 1,2-dibromoferrocene.

| Starting Material | Reagents | Key Intermediate (Proposed) | Product | Yield | Reference |

| 1,1'-Dibromoferrocene | 1. LiTMP2. Brominating agent | Bromoferrocene | 1,2-Dibromoferrocene | 85% | mdpi.com |

This table presents data on the conversion of 1,1'-dibromoferrocene to 1,2-dibromoferrocene, highlighting the reagents, proposed intermediate, and yield.

Control of Diastereomeric and Meso Forms in Brominated Ferrocenes

The introduction of multiple bromine substituents onto the cyclopentadienyl rings of ferrocene can lead to the formation of various stereoisomers, including diastereomers and, in certain cases, meso compounds. The control of this stereochemistry is a critical aspect of synthesizing structurally defined polyhalogenated ferrocenes.

Disubstituted ferrocenes can exist as 1,2-, 1,3-, or 1,1'- isomers. When a ferrocene is asymmetrically disubstituted on one ring, it becomes a source of planar chirality. The arrangement of substituents above and below the plane of the cyclopentadienyl ring is what gives rise to this form of stereoisomerism.

The stereochemical outcome of further bromination reactions can be influenced by the existing substitution pattern and the reaction conditions employed. The formation of diastereomers arises when multiple chiral centers or planes are present in the molecule and are not mirror images of each other. A meso compound, on the other hand, is an achiral compound that has multiple chiral centers. It is superimposable on its mirror image and is optically inactive.

While the direct control of diastereomeric and meso forms in the specific context of producing polybrominated ferrocenes is a nuanced challenge, principles from the broader field of stereoselective ferrocene synthesis can be applied. The use of chiral directing groups is a well-established strategy for achieving diastereoselective functionalization of the ferrocene core. These directing groups can guide the entry of subsequent substituents to specific positions, thereby controlling the formation of a particular stereoisomer.

For instance, the successive introduction of bromine atoms to a ferrocene core could theoretically lead to a mixture of diastereomers and/or meso forms, depending on the substitution pattern. The table below illustrates the possible stereoisomers for a generic 1,2,1',2'-tetrasubstituted ferrocene, which could be analogous to a tetrabrominated ferrocene.

| Substitution Pattern | Number of Possible Stereoisomers | Types of Stereoisomers |

| 1,2,1',2'-Tetrabromoferrocene | 3 | 1 pair of enantiomers, 1 meso form |

This table illustrates the potential stereoisomeric outcomes for a tetrabrominated ferrocene with a specific substitution pattern, highlighting the possibility of both chiral (enantiomeric) and achiral (meso) forms.

The strategic application of sterically demanding reagents and the careful control of reaction temperature can also play a role in influencing the stereochemical outcome of bromination reactions. By understanding and manipulating these factors, it is possible to selectively synthesize desired stereoisomers of polybrominated ferrocenes, which are valuable for applications in asymmetric catalysis and materials science.

Reactivity and Functional Group Transformations of 1,1 Dibromoferrocene

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are fundamental to the synthetic utility of 1,1'-dibromoferrocene, providing a primary route to highly reactive organometallic intermediates.

Formation of Dilithioferrocene and Related Organometallic Intermediates

The bromine atoms in 1,1'-dibromoferrocene are susceptible to exchange with organolithium reagents, most commonly n-butyllithium (n-BuLi), to generate 1,1'-dilithioferrocene. dtic.milambeed.com This reaction is a cornerstone of ferrocene (B1249389) chemistry, as the resulting dilithio species is a powerful nucleophile for the synthesis of a wide array of 1,1'-disubstituted ferrocene derivatives. dtic.milwikipedia.org The exchange is typically rapid and clean, providing a reliable method for introducing new functional groups onto both cyclopentadienyl (B1206354) (Cp) rings. dtic.mil

The reaction proceeds by treating a solution of 1,1'-dibromoferrocene with at least two equivalents of n-BuLi, usually in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. ambeed.com The resulting 1,1'-dilithioferrocene can then be reacted in situ with a variety of electrophiles, such as chlorophosphines, chlorosilanes, or sulfur (S₈), to yield symmetrically disubstituted ferrocenes. wikipedia.org This method provides a more direct route to 1,1'-dilithioferrocene compared to the direct deprotonation of ferrocene, which often requires harsher conditions and can lead to mixtures of mono- and di-lithiated species. dtic.milwikipedia.org

Besides the ubiquitous dilithioferrocene, other related organometallic intermediates can be generated. For instance, monolithiated bromoferrocene (B1143443) can be formed as an intermediate, which can then be manipulated further. uni-hannover.de Transmetallation of the lithiated species with other metal salts (e.g., zinc chloride) can also produce different organometallic reagents, such as organozinc compounds, which are valuable in subsequent cross-coupling reactions. researchgate.net

Influence of Reaction Conditions and Additives (e.g., TMEDA, LiTMP) on Lithiation Selectivity and Stability

Reaction conditions and the use of specific additives play a critical role in controlling the selectivity and stability of the lithiated intermediates derived from 1,1'-dibromoferrocene.

TMEDA (N,N,N',N'-tetramethylethylenediamine) is a widely used additive in lithiation reactions. When complexed with organolithium reagents, it breaks down the oligomeric aggregates of n-BuLi, increasing its reactivity. In the context of ferrocene chemistry, TMEDA is frequently used with n-BuLi to facilitate the direct double deprotonation of ferrocene to form the 1,1'-dilithioferrocene•TMEDA adduct. wikipedia.orgthieme-connect.deresearchgate.net This adduct is often isolated as a stable, albeit pyrophoric, solid. researchgate.net When starting from 1,1'-dibromoferrocene, the addition of TMEDA can also help to stabilize the resulting 1,1'-dilithioferrocene intermediate, ensuring high yields and preventing side reactions. preprints.org

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is a strong, non-nucleophilic base that has a profound influence on the selectivity of lithiation. Unlike n-BuLi which primarily engages in halogen-metal exchange at the bromine-substituted positions, LiTMP can selectively deprotonate the C-H bonds ortho to the bromine atoms on the cyclopentadienyl rings. researchgate.netacs.orgthieme-connect.com This ortho-directing effect allows for the synthesis of 1,2- and 1,1',2,2'-substituted ferrocenes, which are otherwise difficult to access. researchgate.netacs.org

The reaction of 1,1'-dibromoferrocene with LiTMP can lead to a variety of products depending on the stoichiometry and subsequent electrophilic quench. For example, treatment with LiTMP followed by an electrophilic bromine source can lead to the formation of 1,1',2-tribromoferrocene or 1,1',2,2'-tetrabromoferrocene. researchgate.netthieme-connect.com The reaction temperature is a critical parameter; at low temperatures (-78 °C to -30 °C), ortho-deprotonation is favored, while at higher temperatures, scrambling of the bromo substituents can occur. researchgate.netacs.org The use of LiTMP has thus opened up pathways to a range of polyhalogenated and polysubstituted ferrocene derivatives starting from 1,1'-dibromoferrocene. mdpi.comiucr.org

| Additive | Primary Reaction Type | Key Intermediate | Primary Product Type | Reference |

|---|---|---|---|---|

| TMEDA | Halogen-Metal Exchange (with n-BuLi) | 1,1'-Dilithioferrocene•TMEDA adduct | 1,1'-Disubstituted Ferrocenes | wikipedia.orgresearchgate.netpreprints.org |

| LiTMP | Ortho-Deprotonation (Directed Lithiation) | 1-Bromo-1'-lithio-2-lithioferrocene | 1,1',2- and 1,1',2,2'-Substituted Ferrocenes | researchgate.netacs.orgthieme-connect.com |

Cross-Coupling Methodologies Utilizing 1,1'-Dibromoferrocene as a Substrate

1,1'-Dibromoferrocene is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds and the synthesis of complex ferrocenyl structures.

Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Heck-type)

Palladium catalysts are highly effective for promoting cross-coupling reactions involving 1,1'-dibromoferrocene. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org 1,1'-Dibromoferrocene can serve as the dihalide component. Alternatively, it can be first converted to 1,1'-bis(ferrocenylzinc) via halogen-metal exchange and transmetallation, which then couples with aryl or heteroaryl halides. torontomu.ca This methodology has been employed to synthesize a range of 1,1'-diarylferrocenes and more complex structures like ferrocene-bridged ligands. torontomu.ca

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org 1,1'-Dibromoferrocene can be coupled with arylboronic acids to yield 1,1'-diarylferrocenes. mdpi.com Studies have shown that due to the lower electrophilicity of 1,1'-dibromoferrocene compared to some dibromobenzenes, reaction conversion might be lower under certain conditions. mdpi.com Conversely, the corresponding ferrocene-1,1'-diboronic acid can be synthesized and coupled with various organic halides. torontomu.ca

While less common for this specific substrate, Heck-type reactions , which typically couple aryl halides with alkenes, represent another potential application of palladium catalysis for functionalizing the ferrocene core.

| Reaction | Coupling Partner | Typical Product | Reference |

|---|---|---|---|

| Negishi | Organozinc Reagent | 1,1'-Diaryl- or 1,1'-Dialkylferrocenes | researchgate.nettorontomu.ca |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | 1,1'-Diarylferrocenes | torontomu.camdpi.com |

Copper-Mediated Coupling Reactions (e.g., Ullmann Reaction, Phenol Coupling)

Copper-mediated reactions provide an alternative to palladium-catalyzed methods for functionalizing 1,1'-dibromoferrocene.

The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org A mixed Ullmann reaction between bromoferrocene and 1,1'-dibromoferrocene has been reported to produce a series of 1,1'-oligomeric ferrocenes, demonstrating the formation of direct C-C bonds between ferrocene units. oup.com More recently, on-surface Ullmann dehalogenation of 1,1'-dibromoferrocene on metal surfaces like Ag(111) and Au(111) has been studied to create surface-confined organometallic structures and molecular rotors. qut.edu.auacs.org

Copper catalysts are also effective for C-O coupling reactions , such as the coupling of aryl halides with phenols. While iodoferrocenes are generally more reactive, 1,1'-dibromoferrocene can be coupled with phenols using a copper(I) catalyst, although it may require higher catalyst loadings or more forcing conditions compared to its iodo-analogue. acs.org This provides a route to 1,1'-diphenoxyferrocenes.

Nickel-Catalyzed Reactions

Nickel catalysts serve as a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. chemimpex.com Nickel complexes can catalyze Negishi couplings, and a variety of Ni(0) or Ni(II) species can be employed. wikipedia.org The principles are similar to the palladium-catalyzed variant, where 1,1'-dibromoferrocene or its corresponding organozinc derivative can be used to form C-C bonds. scispace.com Nickel-catalyzed Ullmann-type couplings have also been developed for the synthesis of biaryls, suggesting their potential applicability in the self-coupling or cross-coupling of 1,1'-dibromoferrocene. organic-chemistry.org

Nucleophilic Substitution and Derivatization Strategies

The bromine atoms on the cyclopentadienyl rings of 1,1'-dibromoferrocene are susceptible to nucleophilic substitution, often preceded by a metal-halogen exchange to form a more reactive lithiated intermediate. This reactivity is central to the introduction of a diverse range of functional groups.

Ferrocene-based phosphine (B1218219) ligands are of significant interest due to their successful application in catalysis. preprints.org A key strategy for their synthesis involves the lithiation of 1,1'-dibromoferrocene followed by quenching with a chlorophosphine.

For instance, the synthesis of 2,2'-bis(di-isopropylphosphino)-1,1'-dibromoferrocene involves the formation of 2,2'-dilithio-1,1'-dibromoferrocene. preprints.org This is achieved by reacting 1,1'-dibromoferrocene with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). preprints.org The resulting dilithiated species is then treated with chlorodiisopropylphosphine (B1205602) to yield the desired phosphine ligand. preprints.org A similar approach can be used to synthesize other phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-dibromoferrocene. preprints.orgresearchgate.net

A general synthetic route involves the initial preparation of 2,2'-dilithio-1,1'-dibromoferrocene complexed with TMEDA (tetramethylethylenediamine). preprints.org This intermediate is then reacted with the appropriate chlorophosphine to introduce the phosphine groups at the 2 and 2' positions. preprints.org This methodology has been generalized to produce a variety of ferrocenylphosphine ligands. preprints.orgresearchgate.net

Table 1: Synthesis of Ferrocene-Based Phosphine Ligands from 1,1'-Dibromoferrocene

| Starting Material | Reagents | Product | Reference |

|---|

1,1'-Dibromoferrocene is a valuable precursor for nitrogen-containing ferrocene derivatives. The synthesis of 1,1'-diazidoferrocene can be accomplished through the displacement of the bromide ions with sodium azide (B81097), often catalyzed by a copper(I) salt. lookchem.com This reaction proceeds through a 1-bromo-1'-azidoferrocene intermediate. lookchem.com It is important to handle 1,1'-diazidoferrocene with care as it can be explosive upon rapid heating above its melting point. lookchem.com

The resulting 1,1'-diazidoferrocene can be subsequently reduced to form 1,1'-diaminoferrocene. uzh.ch This transformation highlights the utility of 1,1'-dibromoferrocene in accessing ferrocene-based diamines, which are important ligands in coordination chemistry and precursors to other ligand systems. researchgate.net

A scalable synthesis of functionalized ferrocenyl azides has been developed using flow chemistry. chemrxiv.org This method involves a halogen-lithium exchange of a ferrocenyl halide, such as 1,1'-dibromoferrocene, followed by a reaction with tosyl azide to yield the corresponding azide. chemrxiv.org This approach allows for the preparation of potentially explosive compounds with improved safety. chemrxiv.org

The lithiation of 1,1'-dibromoferrocene to form 1,1'-dilithioferrocene is a powerful tool for creating new carbon-carbon bonds. wikipedia.org This dilithiated intermediate readily reacts with a variety of electrophiles, leading to disubstituted ferrocene derivatives. wikipedia.org

For example, the clean, room-temperature synthesis of 2,2'-dilithio-1,1'-dibromoferrocene from 1,1'-dibromoferrocene has been reported. acs.org Quenching this dilithiated species with electrophiles facilitates the synthesis of 2,2'-disubstituted-1,1'-dibromoferrocenes. acs.org A notable example is the reaction with 1,2-dibromohexafluoropropane, which yields 1,1',2,2'-tetrabromoferrocene in high yield. acs.org This iterative process of lithiation and electrophilic quenching provides a pathway to multiply substituted ferrocenes. acs.org

Oligomerization and Polymerization Precursors

1,1'-Dibromoferrocene is a key building block for the synthesis of larger, more complex structures such as oligo- and poly-ferrocenes, which have interesting electronic and material properties.

The coupling of haloferrocenes can lead to the formation of biferrocenyl and higher oligomeric derivatives. thieme-connect.com While reductive coupling of 1,1'-dihalogenoferrocenes with magnesium or nickel complexes is a typical method for preparing poly(1,1'-ferrocenylenes), these methods have not always been successful with substituted derivatives. psu.edu

1,1'-Dibromoferrocene is a crucial monomer in the synthesis of ferrocene-based conjugated microporous polymers (CMPs). nih.govnih.govresearchgate.net These materials possess permanent porosity and a conjugated skeleton, making them promising for applications in gas storage and dye removal. nih.govmdpi.com

The Yamamoto coupling reaction, which involves the use of a transition metal complex like bis(1,5-cyclooctadiene)nickel(0) (B103923) as a catalyst, is employed to form carbon-carbon bonds between aryl-halogenide compounds. nih.gov In this context, 1,1'-dibromoferrocene is co-polymerized with other brominated aromatic compounds, such as 5,10,15,20-tetrakis(4-bromophenyl)porphyrin or tetra(p-bromophenyl)methane, to create a three-dimensional polymer network. nih.govnih.gov The resulting FcCMPs are typically amorphous and exhibit excellent thermal and physicochemical stability. nih.govmdpi.com

Table 2: Examples of Ferrocene-Based Conjugated Microporous Polymers from 1,1'-Dibromoferrocene

| Co-monomer | Polymer Name | BET Surface Area (m²/g) | Application | Reference |

|---|---|---|---|---|

| 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin | FcCMP-1 | 638 | Gas storage, Dye removal | nih.govmdpi.com |

| Tetra(p-bromophenyl)methane | FcCMP-2 | 422 | Gas storage, Dye removal | nih.govmdpi.com |

The properties of the resulting CMPs, such as their surface area and porosity, can be tuned by the choice of the co-monomer. mdpi.com For instance, FcCMP-1, synthesized with a planar porphyrin co-monomer, exhibits a higher BET surface area compared to FcCMP-2, which is synthesized with a three-dimensional methane-centered co-monomer. mdpi.com

Advanced Research Applications of 1,1 Dibromoferrocene Derivatives

Catalysis and Organocatalysis

The unique three-dimensional structure and electronic properties of the ferrocene (B1249389) scaffold have made its derivatives highly valuable in catalysis. 1,1'-Dibromoferrocene is a key precursor for many of these catalytic systems, enabling the introduction of various coordinating groups.

The synthesis of chiral ligands from 1,1'-dibromoferrocene is a cornerstone of modern asymmetric catalysis. acs.orgresearchgate.net The process typically involves a monolithiation or dilithiation of 1,1'-dibromoferrocene, followed by quenching with an electrophile, often a chlorophosphine, to introduce phosphine (B1218219) groups. dtic.milpreprints.org This methodology allows for the creation of ligands with both central and planar chirality, which is instrumental in achieving high enantioselectivity in catalytic reactions. acs.org

An improved, high-yield synthesis for 2,2′-bis-(diphenylphosphino)-1,1′-dibromoferrocene has been developed starting from 1,1′-dibromoferrocene, which avoids the formation of isomers that complicated earlier syntheses. preprints.orgmdpi.com This compound and its analogues are important precursors for a variety of 1,2-disubstituted ferrocene ligands used in asymmetric catalysis. researchgate.net For example, ferrocene-based phosphine ligands are integral to numerous transition-metal-catalyzed reactions, including cross-coupling and hydrogenation. nih.govscilit.com

Table 1: Examples of Chiral Ligands Derived from 1,1'-Dibromoferrocene Precursors

| Ligand Name | Precursor Compound | Typical Application |

|---|---|---|

| 2,2′-Bis-(diphenylphosphino)-1,1′-dibromoferrocene | 1,1′-Dibromoferrocene | Precursor for further functionalization |

| 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene (bpdbf) | 1,1′-Dibromoferrocene | Ligand for metal-catalyzed reactions |

| 1,1′,2,2′-Tetrakis-(di-isopropylphosphino)ferrocene (tdipf) | 1,1′,2,2′-Tetrabromoferrocene (derived from 1,1'-dibromoferrocene) | Metal coordination chemistry and catalysis |

This table is generated based on information from synthesis routes described in the literature. preprints.orgmdpi.com

Ferrocene derivatives have emerged as highly effective pre-catalysts in polymerization, particularly in redox-switchable ring-opening polymerization (ROP). nsf.govacs.orgnih.gov This strategy allows for temporal control over the polymerization process, enabling the synthesis of complex block copolymers. nsf.govacs.org The catalytic activity can be turned "on" or "off" by changing the oxidation state of the iron center in the ferrocene unit from Fe(II) to Fe(III). acs.orgnih.gov

For instance, an yttrium alkoxide complex featuring a ferrocene-based phosphine ligand demonstrates catalytic activity in the ROP of L-lactide. mdpi.com The polymerization can be effectively halted by oxidizing the ferrocenyl group with an oxidant like [Fc][BArF] and then restarted by reducing it back to its Fe(II) state with a reducing agent such as cobaltocene. mdpi.com Mössbauer spectroscopy confirmed that the redox switching occurs at the ferrocene unit and not the catalytically active yttrium center. mdpi.com This remote control over the catalytic site's activity is a powerful tool for designing advanced biodegradable materials. acs.orgnih.gov Ferrocene-based systems have also been investigated as initiators in radical polymerization. nih.gov

The well-behaved, reversible one-electron redox couple of ferrocene/ferrocenium (B1229745) makes ferrocene derivatives excellent redox mediators in various catalytic cycles. nih.gov A significant area of research is the catalytic reduction of dioxygen (O2). oup.comacs.org

In one system, a mononuclear nonheme iron(III) complex with a tetraamido macrocyclic ligand (TAML) acts as a precatalyst for the four-electron reduction of O2 to water, using ferrocene derivatives as the chemical reductant in the presence of an acid. acs.orgnih.govresearchgate.net The catalytic cycle involves the oxidation of the ferrocene derivative. However, the success of this catalytic reduction is highly dependent on the redox potential of the ferrocene derivative used. acs.orgnih.gov While derivatives like decamethylferrocene and octamethylferrocene are effective, simpler derivatives such as ferrocene, bromoferrocene (B1143443), and 1,1'-dibromoferrocene were found to undergo an initial electron transfer to the catalyst but failed to complete the catalytic cycle for the four-electron reduction of O2. acs.orgnih.govresearchgate.net

In other studies, metalloporphyrins have been shown to catalyze the reduction of dioxygen by ferrocene derivatives. oup.comoup.com The process occurs via an outer-sphere electron transfer from the ferrocene derivative to the metalloporphyrin, followed by the acid-catalyzed reduction of O2. oup.comoup.com This can lead to either a two-electron reduction to hydrogen peroxide or a four-electron reduction to water, depending on the specific catalyst and conditions. oup.com

Materials Science and Functional Materials

The incorporation of the ferrocene unit into polymers and other materials imparts unique electronic, optical, and magnetic properties. 1,1'-Dibromoferrocene is a key starting material for main-chain ferrocene polymers, where the metallocene unit is an integral part of the polymer backbone. chemimpex.comcmu.edu

Polymers containing ferrocene in the main chain, known as poly(ferrocenylene)s, have attracted interest for their electronic properties. wikipedia.orgpsu.edu The proximity of the iron centers along the polymer backbone allows for electronic communication between them. cmu.edupsu.edu These materials can be synthesized via the reductive coupling of 1,1'-dihaloferrocenes, including 1,1'-dibromoferrocene. psu.edumendeley.com The resulting polymers exhibit redox activity and can be rendered conductive through partial oxidation (doping), which creates mixed-valence Fe(II)/Fe(III) states along the chain, facilitating charge transport. pittstate.edu

Acyclic diene metathesis (ADMET) polymerization has also been used to synthesize ferrocene-containing conjugated oligomers with stable and reversible electrochemical properties. mdpi.com Furthermore, 1,1'-dibromoferrocene can be reacted with organotin reagents to produce stannylated ferrocenes, or with Grignard reagents like α-thienylmagnesium iodide to create monomers such as 1,1'-bis(2-thienyl)ferrocene. acs.orggoogle.com The electrochemical polymerization of this latter monomer yields an electrically conductive polymer suitable for use as an electrode material. google.com These ferrocene-based polymers and nanocomposites are valuable in the development of materials for electronics, sensors, and battery technologies. chemimpex.compittstate.edu

Table 2: Properties of Selected Ferrocene-Containing Polymers

| Polymer Type | Synthesis Route from 1,1'-Dibromoferrocene Derivative | Key Property | Potential Application |

|---|---|---|---|

| Poly(1,1'-ferrocenylene) | Reductive coupling of 1,1'-dibromoferrocene | Electronic communication between Fe centers | Conductive materials, electrode films psu.edumendeley.com |

| Poly(1,1'-bis(2-thienyl)ferrocene) | Polymerization of monomer from 1,1'-dibromoferrocene | Electrical conductivity | Electrode material in electrochemical cells google.com |

| Ferrocene-fluorene copolymers | ADMET copolymerization of divinylferrocene derivative | Tunable redox ability | Electrochemical devices mdpi.com |

This table summarizes findings on polymers synthesized from precursors derived from 1,1'-dibromoferrocene.

Ferrocene-containing polymers, particularly poly(ferrocenylsilanes) (PFS), have proven to be excellent preceramic materials. cmu.edursc.org Pyrolysis of these polymers under an inert atmosphere at high temperatures yields high-performance ceramics containing iron nanoclusters embedded within a ceramic matrix (e.g., SiC, SiCN, or Si3N4). cmu.eduacs.orgtandfonline.comresearchgate.net

This method provides a route to lightweight ceramics with tunable magnetic properties, which are of interest for applications such as magnetic recording media and information storage. cmu.edutandfonline.com The ability to functionalize organic microparticles with ferrocene derivatives and then convert them into precisely structured iron oxide ceramics further highlights the versatility of this approach for creating tailored functional materials. rsc.org

Development of Sensors and Functional Films

Derivatives of 1,1'-dibromoferrocene serve as foundational building blocks in the creation of sophisticated sensors and functional films. chemimpex.com The inherent redox activity of the ferrocene unit is a key feature, allowing for the development of electrochemical sensors. mdpi.com Functionalization of the 1,1'-dibromoferrocene core with groups like amides, ureas, or thioureas enhances the potential for molecular recognition, particularly for anions, through hydrogen bonding interactions. mdpi.com

For instance, electropolymerization of pyrrole-substituted monoamidoferrocene, derived from 1,1'-dibromoferrocene, onto a platinum electrode has been shown to produce redox-active polymer films. These films exhibit enhanced electrochemical sensing capabilities for oxoanions. mdpi.com Upon binding with dihydrophosphate (H₂PO₄⁻), the ferrocene redox potential of the film experiences a significant negative shift of 220 mV in acetonitrile (B52724) and 260 mV in dichloromethane (B109758). mdpi.com This demonstrates the principle of using the ferrocene/ferrocenium redox couple as a signal transduction mechanism in sensor design.

Furthermore, the creation of functional films with tailored properties is an active area of research. chemimpex.com The ability to form ordered one-dimensional structures from 1,1'-dibromoferrocene on silver surfaces after debromination at 373 K opens up possibilities for creating novel nanomaterials with specific electronic or catalytic properties. acs.org

Electrochemical and Bioorganometallic Systems

The electrochemical and bioorganometallic applications of 1,1'-dibromoferrocene derivatives are extensive, largely due to the stable and reversible redox behavior of the ferrocene moiety.

Electron Transfer Mechanisms in Redox-Active Ferrocene Systems

The study of electron transfer mechanisms in systems containing ferrocene is a fundamental area of electrochemical research. chemimpex.comnih.gov Ferrocene and its derivatives, including those originating from 1,1'-dibromoferrocene, are ideal models for investigating these processes due to their well-defined, reversible one-electron oxidation from the neutral ferrocene (Fc) to the ferrocenium (Fc+) state. mdpi.comosti.gov The International Union of Pure and Applied Chemistry (IUPAC) has even recommended the ferrocene/ferrocenium couple as a standard for referencing redox potentials in non-aqueous solutions.

Research has shown that substituents on the cyclopentadienyl (B1206354) rings significantly influence the redox potential. While it was previously thought that highly electronegative substituents like fluorine would make the ferrocene core more difficult to oxidize, studies on the complete haloferrocene series revealed a counterintuitive trend. Fluoroferrocenes exhibit the lowest redox potentials in the series, a result attributed to complex electronic effects beyond simple inductive withdrawal. sci-hub.se

The rate of electron transfer can be meticulously studied by immobilizing ferrocene derivatives on electrode surfaces. nih.gov The distance for electron transfer can be precisely controlled, for example, by varying the length of alkyl chains connecting the ferrocene unit to the electrode.

Development of Self-Assembled Monolayers (SAMs) for Electrochemical Studies

Self-assembled monolayers (SAMs) composed of ferrocene derivatives provide an exceptional platform for in-depth electrochemical analysis. nih.gov By anchoring ferrocene-terminated molecules, often via thiol groups to a gold electrode or through other linkages to carbon electrodes, researchers can create highly ordered and densely packed monolayers. researchgate.netnsf.govias.ac.in

These SAMs allow for the systematic investigation of interfacial electron transfer events. researchgate.net The structure and integrity of the monolayer, including the presence of any defect sites, play a crucial role in the electron transfer kinetics. nsf.gov For instance, studies on ferrocene-modified SAMs on glassy carbon electrodes have shown that defect-driven direct electron transfer can be a significant pathway, in contrast to the through-bond tunneling mechanism observed in well-ordered SAMs on gold. nsf.gov

Potential-assisted deposition has been found to be a more selective and faster method for producing SAMs of thioalkanes on gold electrodes compared to passive adsorption. icmub.fr The table below summarizes key findings from electrochemical studies of ferrocene-containing SAMs.

| System | Electrode | Key Finding | Citation |

| Ferrocenylalkanethiol | Gold | Formation of stable, electroactive, dense self-assembled monolayers ideal for studying interfacial electron transfer. researchgate.net | researchgate.net |

| Ferrocene-terminated SAMs | Glassy Carbon | Electron transfer rates are significantly affected by SAM linker length only when defect sites are blocked. nsf.gov | nsf.gov |

| Thioalkane SAMs | Gold | Potential-assisted deposition is more selective and faster than passive adsorption for SAM formation. icmub.fr | icmub.fr |

Integration into Molecular Electronic Devices

The unique redox properties of ferrocene derivatives make them highly attractive for applications in molecular electronics. acs.org The ability to exist in two stable oxidation states allows them to function as molecular switches. Multi-ferrocene systems can exhibit multiple, distinct redox states, providing a basis for more complex molecular machinery and information storage. acs.org

The covalent attachment of ferrocene derivatives to conductive surfaces like glassy carbon is a critical step towards their integration into electronic devices. osti.gov For example, 6-bromohexylferrocene has been covalently attached to glassy carbon electrodes, and the resulting modified electrodes exhibit reversible electron transfer. osti.gov However, disorder in these surface layers, such as phase segregation into domains with different loadings of the ferrocene molecules, can influence the electronic properties and must be carefully controlled. osti.gov

Supramolecular Assembly and Molecular Recognition Applications

1,1'-Dibromoferrocene and its derivatives are versatile building blocks in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules.

The functionalization of 1,1'-dibromoferrocene allows for the creation of molecules capable of participating in specific molecular recognition events and self-assembly into larger, ordered structures. For example, 1,1'-ferrocene dicarboxylic acid, which can be synthesized from 1,1'-dibromoferrocene, is a well-studied component in the formation of supramolecular structures through hydrogen bonding with various organic diamines. nih.gov These assemblies can range from one-dimensional chains to complex three-dimensional networks. nih.gov

In a different approach, a water-soluble supramolecular organic framework has been used to encapsulate an anionic calixarene (B151959) host. sioc-journal.cn This system showed enhanced solubilization of hydrophobic guest molecules, including 1,1'-dibromoferrocene, demonstrating a gradient enhancement effect for molecular recognition in aqueous media. sioc-journal.cn The study of the self-assembly of 1,1'-ferrocene dicarboxylic acid on various surfaces, such as gold and copper, provides insights into the intermolecular forces that drive the formation of these ordered structures at the nanoscale. researchgate.net

The ability to form coordination polymers is another important aspect of the supramolecular chemistry of 1,1'-dibromoferrocene. On a silver surface, 1,1'-dibromoferrocene molecules can undergo debromination and subsequently self-assemble into one-dimensional coordination polymers. acs.org

Computational and Theoretical Investigations of 1,1 Dibromoferrocene Systems

Electronic Structure Analysis and Bonding Characteristics

The electronic properties of ferrocenylphosphines, which can be derived from 1,1'-dibromoferrocene, have been quantified. acs.org The ferrocenyl group is found to be a better electron donor than a methyl group but a poorer donor than an ethyl group. acs.org This is supported by IR spectroscopy of metal carbonyl complexes, where the σ-donor ability increases with the number of ferrocenyl groups attached to the phosphorus atom. acs.org

One-electron oxidation of 1,1'-dibromoferrocene to the corresponding ferricenium species leads to significant changes in the electronic structure. scispace.com The C–H stretching frequencies in the IR spectra of ferricenium derivatives are shifted to higher energies by approximately 30–40 cm⁻¹ compared to their neutral ferrocene (B1249389) counterparts. scispace.com This indicates a notable difference in the bonding characteristics upon oxidation. scispace.com

Table 1: Selected Calculated Bond Distances in 1,1'-Dibromoferrocene

| Bond | Calculated Distance (Å) | Observation |

|---|---|---|

| Fe-C(Br) | ~0.013 Å shorter | Shorter than other Fe-C distances in the ring. uc.pt |

| C-C(Br) | ~0.001 Å shorter | Shorter than other C-C distances in the ring. uc.pt |

Conformational Analysis and Steric Effects in Substituted Derivatives

Conformational studies of 1,1'-dibromoferrocene have revealed interesting and sometimes counterintuitive behavior. In the gas phase and in a cryogenic inert matrix, 1,1'-dibromoferrocene exists as a mixture of two eclipsed conformers of C2 symmetry, where the bromine atoms are opposite to hydrogen atoms. uc.pt However, the room-temperature stable crystalline form is composed of molecules with an eclipsed conformation where the bromine atoms are opposed to each other, which corresponds to the highest energy conformation for an isolated molecule. uc.pt This highlights the significant role of intermolecular forces in determining the solid-state structure.

In substituted derivatives of 1,1'-dibromoferrocene, steric effects play a crucial role in dictating reactivity and product distribution. DFT calculations have been employed to understand the influence of bulky alkyl groups on the conformational preferences of planar-chiral C2-symmetrical dibromoferrocene derivatives. usask.ca These computational analyses helped to explain unexpected product ratios in subsequent reactions, demonstrating the predictive power of theoretical models in understanding steric hindrance. usask.ca The synthesis of various phosphine (B1218219) derivatives of 1,1'-dibromoferrocene further underscores the importance of steric factors, as the size and arrangement of substituents influence the synthetic outcomes and the properties of the resulting ligands. preprints.orgmdpi.com

Table 2: Conformational Preferences of 1,1'-Dibromoferrocene

| Phase | Predominant Conformer | Key Feature | Reference |

|---|---|---|---|

| Gas Phase / Cryogenic Matrix | Eclipsed (C2 symmetry) | Bromine atoms opposite to hydrogen atoms. uc.pt | uc.pt |

| Crystalline Solid (Room Temp.) | Eclipsed (C2v symmetry) | Bromine atoms opposite to each other (highest energy for isolated molecule). uc.pt | uc.pt |

Reaction Mechanism Elucidation through Computational Chemistry (e.g., Lithiation, Isomerization)

Computational chemistry has been vital in unraveling the mechanisms of reactions involving 1,1'-dibromoferrocene. One of the most significant reactions is its isomerization to 1,2-dibromoferrocene, a process that has been described as a "dream reaction" for ferrocene chemists. researchgate.net This transformation typically proceeds through a lithiation step. researchgate.net Computational studies can model the lithiated intermediates and transition states to explain the observed regioselectivity and the factors that drive the rearrangement.

The dilithiation of ferrocene derivatives is a key step in the synthesis of many functionalized compounds. usask.ca DFT calculations have been used to study the dilithiation of ruthenocene derivatives, which are analogous to ferrocene, providing insights into why certain synthetic pathways are unsuccessful. usask.ca Furthermore, computational studies have shed light on the isomerization of lithiated intermediates, which can lead to the formation of byproducts in synthetic reactions. mdpi.com For instance, the addition of THF to enhance solubility during a phosphine quench reaction was found to cause isomerization of the lithiated intermediate, resulting in a mixture of products. mdpi.com

Prediction of Spectroscopic Properties and Reactivity Trends

Theoretical methods are powerful tools for predicting the spectroscopic properties of 1,1'-dibromoferrocene and its derivatives. DFT calculations have been successfully used to assign vibrational modes in the infrared spectra of 1,1'-dibromoferrocene, helping to distinguish between different conformers. uc.pt The infrared spectral region between 450 and 530 cm⁻¹ is particularly sensitive to conformational changes. uc.pt

NMR spectroscopy is another area where computational predictions are valuable. While direct prediction of NMR chemical shifts can be complex, theoretical models can help in understanding the electronic effects of substituents on the chemical shifts of cyclopentadienyl (B1206354) protons. scispace.com In neutral ferrocene derivatives, electron-withdrawing groups deshield the nearby protons, while in paramagnetic ferricenium derivatives, this trend is reversed due to δ back-donation from the iron atom. scispace.com

Computational studies also allow for the prediction of reactivity trends. For example, by calculating the energies of intermediates and transition states, it is possible to predict whether a particular reaction will favor the formation of a desired product or lead to undesired side reactions. usask.ca This predictive capability is crucial for designing efficient synthetic routes to new ferrocene-based materials and catalysts. diva-portal.org

Q & A

Q. How should researchers structure introductions to contextualize 1,1'-Dibromoferrocene studies within existing literature?

- Methodological Answer : Begin with ferrocene’s foundational chemistry, then highlight gaps in dibromo-derivative applications. Cite key papers on borylation mechanisms (e.g., Wrackmeyer et al.) and contrast with halogenated analogs. Explicitly state how the study addresses unresolved questions (e.g., diastereoselectivity in diborylation) .

Q. What peer-review pitfalls arise when reporting NMR data for borylated ferrocenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.